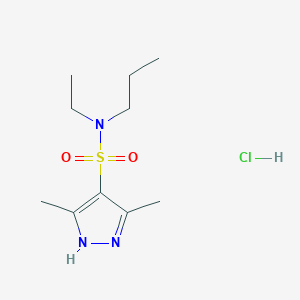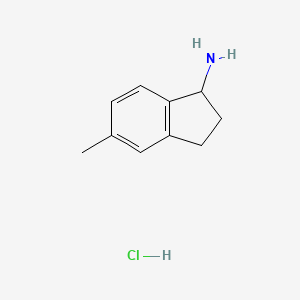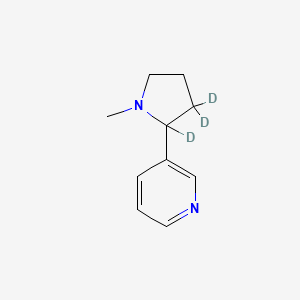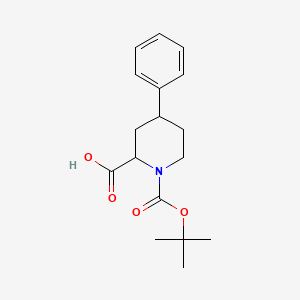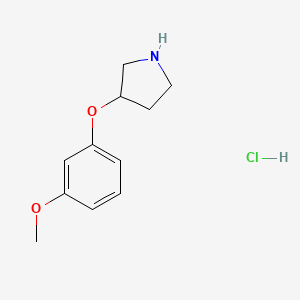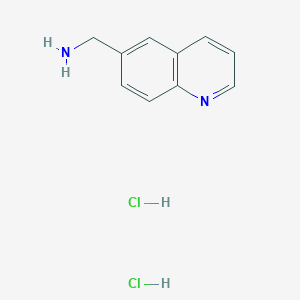
Quinolin-6-ylmethanamine dihydrochloride
Übersicht
Beschreibung
Quinolin-6-ylmethanamine dihydrochloride (QMCH2Cl) is a synthetic compound of the quinoline family that has been studied for its potential applications in the fields of chemistry, pharmacology and biochemistry. The compound has been used in a variety of ways, including as a reagent in organic synthesis, a drug target, and a catalyst in biochemistry.
Wissenschaftliche Forschungsanwendungen
Catalytic Synthesis
Quinolin-6-ylmethanamine derivatives have been synthesized using catalytic methods involving rhodium and ruthenium. These methods include the C(sp³)-H functionalization and intermolecular amidation with azides, offering efficient pathways to obtain these derivatives (Wang et al., 2014; Jeong et al., 2017; Liu et al., 2015).
Chemosensory Applications
A quinolin-6-ylmethanamine derivative was developed as a highly selective and sensitive fluorescent sensor for Zn(2+) ions, with potential applications in living cell imaging (Li et al., 2014).
Biological and Pharmacological Studies
Quinolin-6-ylmethanamine derivatives have demonstrated a wide spectrum of biodynamic activities. For instance, they have been evaluated for cytotoxicity against cancer cells and as potential anti-cancer agents. Some derivatives have shown significant inhibitory effects on topoisomerases I and II, marking them as potent therapeutic agents for cancer treatment. Additionally, these derivatives have been assessed for antimicrobial activities against various pathogens (Faldu et al., 2014; Kessabi et al., 2016; Mulakayala et al., 2012; Utsugi et al., 1997; Solomon & Lee, 2011).
Agricultural Applications
Some quinolin-6-ylmethanamine derivatives have shown potential as growth regulators for agricultural plants due to their cytotoxic activity. These compounds could be used to regulate the growth of crops, offering a new avenue for agricultural development (Kozyr & Romanenko, 2022; Zavhorodnii et al., 2022).
Corrosion Inhibition
A quinolin-6-ylmethanamine derivative was synthesized and tested as a corrosion inhibitor for mild steel in acidic solutions. It demonstrated excellent inhibitory properties, opening pathways for its application in protecting industrial materials (Saliyan & Adhikari, 2008).
Discovery of Novel Targets in Human Purine Binding Proteome
Quinoline drugs, structurally similar to quinolin-6-ylmethanamine derivatives, have been studied for their binding properties with the human purine binding proteome, revealing insights into their mechanisms of action and potential targets for treating various diseases (Graves et al., 2002).
Photodynamic Therapy for Cancer
An iron(III) complex involving a quinolin-6-ylmethanamine derivative was synthesized and showed promising results as a photosensitizer for photodynamic therapy, specifically in the treatment of breast cancer (Zhu et al., 2019).
Eigenschaften
IUPAC Name |
quinolin-6-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.2ClH/c11-7-8-3-4-10-9(6-8)2-1-5-12-10;;/h1-6H,7,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMZXORAXUWVBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CN)N=C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-6-ylmethanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-Methylfuran-3-yl)carbonyl]piperazine hydrochloride](/img/structure/B1419440.png)
![N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]acetamide](/img/structure/B1419443.png)
![{[(1-methyl-1H-pyrazol-4-yl)methylidene]amino}thiourea](/img/structure/B1419444.png)
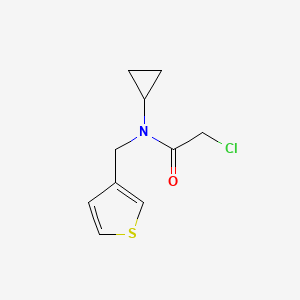
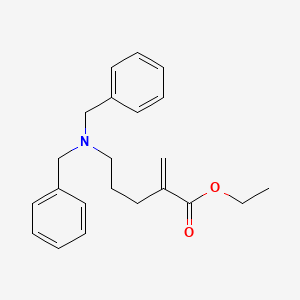
![N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B1419449.png)
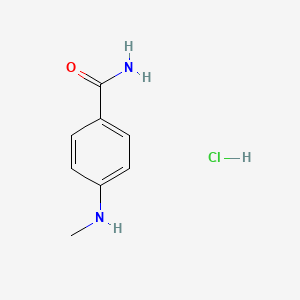
![4-[(2-Phenoxyethyl)amino]butanoic acid hydrochloride](/img/structure/B1419452.png)
![2-chloro-N-[2-(3-methylbutoxy)ethyl]acetamide](/img/structure/B1419453.png)
